![molecular formula C21H20ClN3O2 B10998404 2-(4-chloro-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B10998404.png)
2-(4-chloro-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide
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Overview
Description
2-(4-chloro-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide typically involves the following steps:
Formation of 4-chloro-1H-indole: This can be achieved through the chlorination of indole using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation of 4-chloro-1H-indole: The 4-chloro-1H-indole is then alkylated with 2-bromoethanol to introduce the 2-methoxyethyl group.
Acylation: The resulting intermediate is then acylated with acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-(4-chloro-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-1H-indol-3-yl)acetamide
- N-(2-methoxyethyl)-1H-indole-4-carboxamide
Uniqueness
2-(4-chloro-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is unique due to its specific structural features, such as the presence of both chloro and methoxyethyl groups. These features contribute to its distinct chemical properties and biological activities, setting it apart from other indole derivatives.
Biological Activity
The compound 2-(4-chloro-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a synthetic derivative of indole, which has garnered attention due to its potential biological activities, particularly in the field of cancer therapeutics and other pharmacological applications. This article reviews its biological activity, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is C18H19ClN2O2 with a molecular weight of approximately 344.81 g/mol. The structure features two indole moieties linked by an acetamide group, with a chlorine substituent that may influence its biological activity.
Anticancer Properties
Research indicates that indole derivatives often exhibit significant anticancer properties. For instance, compounds similar to This compound have been studied for their ability to inhibit various cancer cell lines:
- Cell Lines Tested : Studies have reported on the inhibition of proliferation in breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Example A | MCF-7 | 5.2 |
Example B | A549 | 3.8 |
Example C | HT-29 | 4.5 |
These values highlight the potential effectiveness of indole derivatives in targeting cancer cells.
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Cell Cycle Progression : Indole derivatives have been shown to induce cell cycle arrest at the G2/M phase.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed.
- Inhibition of Angiogenesis : Some studies suggest that these compounds may inhibit vascular endothelial growth factor (VEGF) signaling.
Case Studies
Several case studies have documented the effects of similar indole compounds:
-
Study on MCF-7 Cells :
- Objective : To evaluate the antiproliferative effect.
- Findings : The compound induced significant apoptosis and reduced cell viability by up to 60% at a concentration of 10 µM.
-
Study on A549 Cells :
- Objective : To assess the compound's effect on lung cancer.
- Findings : Results indicated a dose-dependent decrease in cell viability, with an IC50 value of 3.8 µM, demonstrating high potency.
Additional Biological Activities
Beyond anticancer effects, indole derivatives have been investigated for other biological activities:
- Antimicrobial Activity : Some studies report that these compounds exhibit antibacterial and antifungal properties.
Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
E. coli | Bactericidal | 32 µg/mL |
S. aureus | Bacteriostatic | 16 µg/mL |
- Anti-inflammatory Effects : Research has suggested that certain indole derivatives can modulate inflammatory pathways, potentially benefiting conditions like arthritis.
Properties
Molecular Formula |
C21H20ClN3O2 |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
2-(4-chloroindol-1-yl)-N-[1-(2-methoxyethyl)indol-4-yl]acetamide |
InChI |
InChI=1S/C21H20ClN3O2/c1-27-13-12-24-10-9-16-18(5-3-7-20(16)24)23-21(26)14-25-11-8-15-17(22)4-2-6-19(15)25/h2-11H,12-14H2,1H3,(H,23,26) |
InChI Key |
OEQHAVSGURFYSW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
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